molecular formula C28H40O3Si B15174902 Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Cat. No.: B15174902
M. Wt: 452.7 g/mol
InChI Key: DCLPMEZANOMCGX-UHFFFAOYSA-N
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Description

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound with a unique structure that combines naphthalene, a polycyclic aromatic hydrocarbon, with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts acylation followed by cyclization.

    Introduction of the 2,3-diMethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the naphthalene core.

    Addition of the propenyl group: This can be done through a Wittig reaction or similar olefination methods.

    Attachment of the diMethylsilyl group: This step typically involves silylation reactions using reagents like tert-Butyldimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the naphthalene core, using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfonic acids, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield fully hydrogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 2,7-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]: Similar in structure but with different functional groups and positions.

    tert-Butyldimethylsilyl glycidyl ether: Contains the tert-Butyldimethylsilyl group but with a different core structure.

Uniqueness

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C28H40O3Si

Molecular Weight

452.7 g/mol

IUPAC Name

tert-butyl-[[5-[2-(2,3-dimethoxyphenyl)prop-2-enyl]-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy]-dimethylsilane

InChI

InChI=1S/C28H40O3Si/c1-20(23-13-10-14-25(29-6)26(23)30-7)19-28(5)17-11-12-21-18-22(15-16-24(21)28)31-32(8,9)27(2,3)4/h10,13-16,18H,1,11-12,17,19H2,2-9H3

InChI Key

DCLPMEZANOMCGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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